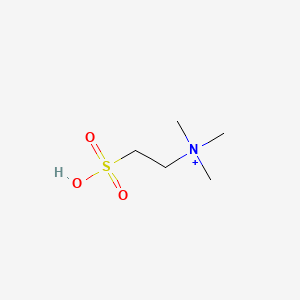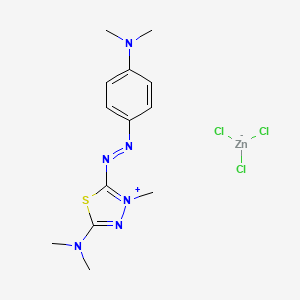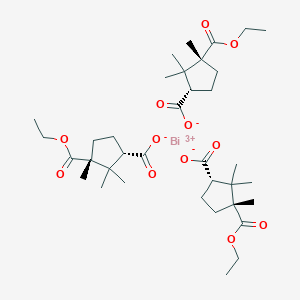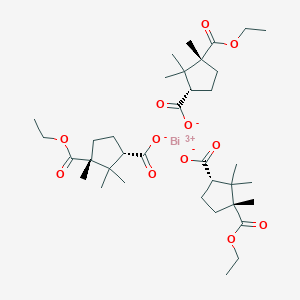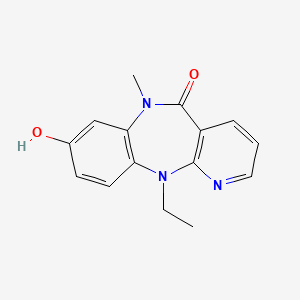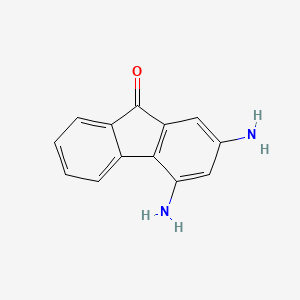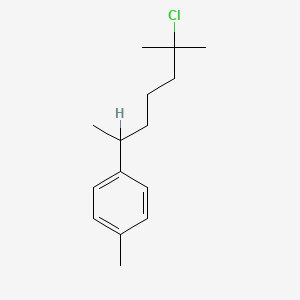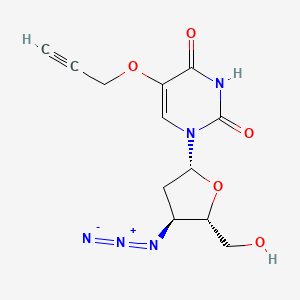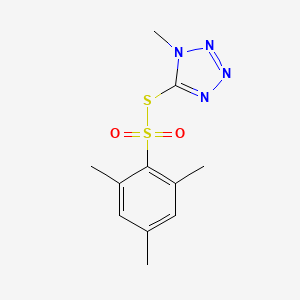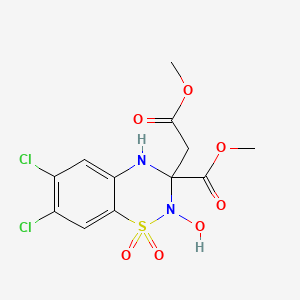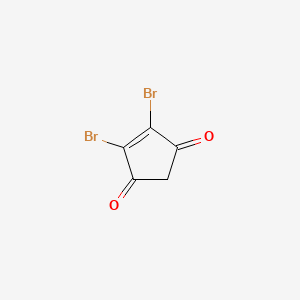
4,5-Dibromocyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅H₂Br₂O₂ It is characterized by the presence of two bromine atoms attached to a cyclopentene ring with two ketone groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. A common method involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform, with the reaction being conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromocyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopent-4-ene-1,3-dione derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted cyclopent-4-ene-1,3-dione derivatives, reduced cyclopent-4-ene-1,3-dione compounds, and oxidized products with additional functional groups .
Scientific Research Applications
4,5-Dibromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive bromine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and Michael addition, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorocyclopent-4-ene-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
4,5-Difluorocyclopent-4-ene-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
4,5-Diiodocyclopent-4-ene-1,3-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,5-Dibromocyclopent-4-ene-1,3-dione is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability .
Properties
CAS No. |
41498-12-8 |
|---|---|
Molecular Formula |
C5H2Br2O2 |
Molecular Weight |
253.88 g/mol |
IUPAC Name |
4,5-dibromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
InChI Key |
QSAOJLXFMVFXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


